p-Decyloxyphenol

Description

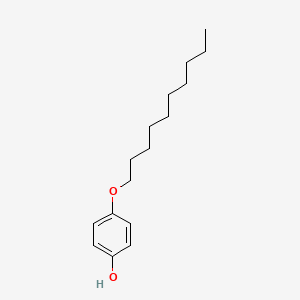

Structure

3D Structure

Properties

IUPAC Name |

4-decoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHKQJPPILAVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394483 | |

| Record name | p-Decyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35108-00-0 | |

| Record name | p-Decyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Decyloxyphenol from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-decyloxyphenol from hydroquinone, a crucial intermediate in the development of various pharmaceuticals and functional materials. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, and characterization data to assist researchers in the successful synthesis and verification of this compound.

Introduction

This compound, also known as 4-decyloxyphenol, is an organic compound characterized by a phenol ring substituted with a decyloxy group at the para position. Its amphiphilic nature, arising from the hydrophilic phenolic hydroxyl group and the lipophilic decyl chain, makes it a valuable building block in the synthesis of liquid crystals, surfactants, and biologically active molecules. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from hydroquinone proceeds via a nucleophilic substitution reaction known as the Williamson ether synthesis. The overall reaction is depicted below:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

The reaction mechanism involves the deprotonation of one of the hydroxyl groups of hydroquinone by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 1-bromodecane in an SN2 reaction, displacing the bromide ion and forming the ether linkage. To favor the formation of the mono-alkylated product (this compound) over the di-alkylated product, a significant excess of hydroquinone is typically used.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hydroquinone | 110.11 | 5.51 g | 0.05 |

| 1-Bromodecane | 221.19 | 2.21 g | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| Acetone | 58.08 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

3.2. Procedure

-

Reaction Setup: A 100 mL round-bottom flask is charged with hydroquinone (5.51 g, 0.05 mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (50 mL).

-

Addition of Alkyl Halide: To the stirred suspension, 1-bromodecane (2.21 g, 0.01 mol) is added dropwise at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetone.

-

Extraction: The residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, water, and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | |

| Theoretical Yield | 2.50 g |

| Typical Actual Yield | 1.75 - 2.13 g (70-85%) |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | 72-74 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ 6.78 (d, J = 9.0 Hz, 2H) | Aromatic protons ortho to -OH |

| δ 6.72 (d, J = 9.0 Hz, 2H) | Aromatic protons ortho to -ODecyl |

| δ 4.85 (s, 1H) | Phenolic -OH |

| δ 3.88 (t, J = 6.6 Hz, 2H) | -OCH₂- |

| δ 1.75 (p, J = 6.7 Hz, 2H) | -OCH₂CH₂- |

| δ 1.45-1.25 (m, 14H) | -(CH₂)₇- |

| δ 0.88 (t, J = 6.8 Hz, 3H) | -CH₃ |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| δ 153.2 | C-ODecyl |

| δ 149.8 | C-OH |

| δ 116.1 | Aromatic CH ortho to -ODecyl |

| δ 115.8 | Aromatic CH ortho to -OH |

| δ 68.8 | -OCH₂- |

| δ 31.9 | -(CH₂)₈CH₃ |

| δ 29.6, 29.5, 29.4, 29.3, 26.1 | -(CH₂)₇- |

| δ 22.7 | -CH₂CH₃ |

| δ 14.1 | -CH₃ |

Signaling Pathways and Logical Relationships

The Williamson ether synthesis follows a well-defined SN2 reaction pathway. The key steps are outlined in the diagram below.

Figure 3: Simplified reaction mechanism pathway for the Williamson ether synthesis.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound from hydroquinone. By following the detailed experimental protocol and utilizing the provided characterization data, researchers, scientists, and drug development professionals can confidently synthesize and verify this important chemical intermediate. The Williamson ether synthesis, when performed with careful control of stoichiometry to favor mono-alkylation, proves to be an efficient and reliable method for the preparation of this compound.

synthesis of p-alkoxyphenols mechanism

An In-depth Technical Guide to the Synthesis of p-Alkoxyphenols

Introduction

Para-alkoxyphenols are a significant class of organic compounds characterized by a hydroxyl group and an alkoxy group in a para-position on a benzene ring. This structural motif is prevalent in pharmaceuticals, agrochemicals, antioxidants, and polymer chemistry. The synthesis of these compounds is of paramount importance for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the core synthetic methodologies, detailing their reaction mechanisms, experimental protocols, and comparative quantitative data.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] Developed in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] It involves the reaction of a phenoxide ion (generated by deprotonating a phenol) with a primary alkyl halide or other alkylating agent with a good leaving group (e.g., tosylate, mesylate).[1][2]

Reaction Mechanism

The synthesis begins with the deprotonation of a p-substituted phenol, such as hydroquinone, using a suitable base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 displacement, inverting the stereochemistry at the carbon if it is chiral. The halide is expelled as a leaving group, forming the p-alkoxyphenol product.[3] For the synthesis of p-alkoxyphenols, selective mono-alkylation of hydroquinone is the goal, though di-alkylation can occur as a side reaction, reducing the yield of the desired product.[4]

Caption: Mechanism of the Williamson Ether Synthesis for p-Alkoxyphenols.

Experimental Protocol (General)

-

Deprotonation: Dissolve hydroquinone in a suitable solvent (e.g., ethanol, DMF). Add one equivalent of a strong base (e.g., NaOH, NaH) and stir at room temperature until the hydroquinone is fully converted to the monosodium phenoxide.

-

Alkylation: Add a primary alkyl halide (e.g., ethyl bromide, butyl iodide) to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into water. Neutralize with a dilute acid (e.g., HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the p-alkoxyphenol.

Alkylation of Hydroquinone with Alcohols

A direct approach to synthesizing p-alkoxyphenols involves the reaction of hydroquinone with an alcohol in the presence of a catalyst. This method can be more atom-economical than the Williamson synthesis as it avoids the use of alkyl halides.

Reaction Mechanism

This synthesis can proceed via an acid-catalyzed mechanism where an alcohol reacts with hydroquinone. A particularly effective variation uses p-benzoquinone and a strong acid (like concentrated sulfuric acid) as catalysts.[5] The reaction is believed to proceed through a quinhydrone complex intermediate. The alcohol performs a nucleophilic attack on this complex, leading to the formation of the p-alkoxyphenol.[4]

Caption: Proposed mechanism for the catalyzed alkylation of hydroquinone.

Experimental Protocol (for p-Butoxyphenol)

The following protocol is adapted from a patented procedure.[5]

-

Charging Reactor: To a reactor equipped with a stirrer and thermometer, add 110 g of hydroquinone, 222 g of n-butanol, 1 g of p-benzoquinone, and 10 g of concentrated sulfuric acid.

-

Reaction: Heat the mixture to 95°C and maintain this temperature with stirring for 8 hours.

-

Neutralization: Cool the reaction mixture to 50°C. Add 500 mL of 40% sodium hydroxide solution to neutralize the sulfuric acid.

-

Filtration: Filter the mixture to remove the precipitated sodium sulfate.

-

Extraction: Transfer the filtrate to a separatory funnel. Add 200 mL of toluene and extract. Repeat the extraction two more times with 200 mL of toluene each.

-

Purification: Combine the toluene layers. Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation, collecting the fraction at 110-115°C (at 0.096 MPa vacuum) to yield the p-butoxyphenol crystal.[5]

Quantitative Data

The following table summarizes yields and purities for various p-alkoxyphenols synthesized using the hydroquinone alkylation method described above.[5]

| R Group (in R-OH) | Product | Purity (GC) | Yield |

| Methyl | p-Methoxyphenol | 99.8% | 90.5% |

| Ethyl | p-Ethoxyphenol | 99.7% | 92.5% |

| Butyl | p-Butoxyphenol | 99.5% | 89.7% |

| Butyl (no NaOH) | p-Butoxyphenol | 96.5% | 55.7% |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway to form p-alkoxyphenols from aryl halides. Unlike SN2 reactions, this mechanism is viable for aromatic systems. The reaction requires an aryl halide with strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group (e.g., a halogen).[6][7]

Reaction Mechanism

The SNAr mechanism is a two-step addition-elimination process.[6]

-

Addition: A strong nucleophile, such as an alkoxide ion (RO⁻), attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.[6][7] The negative charge is delocalized onto the electron-withdrawing group, which is crucial for stabilizing the intermediate.

-

Elimination: The leaving group (e.g., Cl⁻, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final p-alkoxyphenol derivative.[6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing aryl ethers, including p-alkoxyphenols.[8] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an alcohol.[9] Its key advantages include mild reaction conditions and broad functional group tolerance.[10]

Reaction Mechanism

The reaction proceeds through a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center. A base then deprotonates the alcohol to form a palladium alkoxide complex.

-

Reductive Elimination: This is the product-forming step. The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the p-alkoxyphenol product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][11]

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of p-alkoxyphenols in a research setting.

Caption: General laboratory workflow for p-alkoxyphenol synthesis.

Conclusion

The synthesis of p-alkoxyphenols can be achieved through several robust methodologies. The choice of method depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and economic considerations. The classical Williamson ether synthesis remains a reliable and widely used technique.[1] Direct alkylation of hydroquinone offers an atom-economical alternative with high yields under specific catalytic conditions.[5] For substrates with appropriate electronic properties, nucleophilic aromatic substitution provides a direct route. Finally, the modern Buchwald-Hartwig cross-coupling reaction offers unparalleled scope and mild conditions, making it highly valuable for complex molecule synthesis in drug discovery and materials science.[8][9] Each method presents a unique set of advantages, and a thorough understanding of their underlying mechanisms is crucial for successful application.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101205174A - Method for preparing p-alkoxy phenol - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of p-Decyloxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-decyloxyphenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 | d | 2H | Ar-H (ortho to -OH) |

| 6.72 | d | 2H | Ar-H (ortho to -O(CH₂)₉CH₃) |

| 4.85 | s | 1H | Ar-OH |

| 3.88 | t | 2H | -OCH₂- |

| 1.74 | p | 2H | -OCH₂CH₂- |

| 1.43 - 1.26 | m | 14H | -(CH₂)₇- |

| 0.88 | t | 3H | -CH₃ |

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C-O (Ar) |

| 149.8 | C-OH (Ar) |

| 116.1 | CH (Ar) |

| 115.5 | CH (Ar) |

| 68.6 | -OCH₂- |

| 31.9 | -CH₂- |

| 29.6 | -CH₂- |

| 29.4 | -CH₂- |

| 29.3 | -CH₂- |

| 26.1 | -CH₂- |

| 22.7 | -CH₂- |

| 14.1 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Broad | O-H stretch (phenolic) |

| 2925, 2854 | Strong | C-H stretch (aliphatic) |

| 1508 | Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch (aryl ether) |

| 1175 | Medium | C-O stretch (phenol) |

| 825 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular Ion) |

| 110 | [C₆H₅OH]⁺ (Phenolic fragment) |

| 94 | [C₆H₆O]⁺ (Rearrangement fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for this compound. Researchers are encouraged to consult specific instrument manuals and literature for more detailed procedures and advanced analytical techniques.

An In-depth Technical Guide on the Solubility of p-Decyloxyphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-decyloxyphenol, a compound of interest in various research and development applications. Due to the limited availability of direct quantitative data, this guide presents an estimated solubility profile based on the known properties of structurally similar compounds and established principles of chemical solubility. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility and a visual workflow to guide the experimental process.

Estimated Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity and the presence of functional groups capable of forming intermolecular interactions. This compound possesses a polar phenolic hydroxyl group and a long, nonpolar decyl ether chain. This amphipathic nature dictates its solubility in a range of organic solvents.

The following table provides an estimated solubility profile of this compound in common organic solvents. These estimations are derived from the qualitative solubility information of shorter-chain p-alkoxyphenols, such as p-methoxyphenol, p-ethoxyphenol, and p-butoxyphenol, which are known to be soluble in many organic solvents.[1][2][3][4][5] The long alkyl chain of this compound is expected to enhance its solubility in nonpolar solvents and decrease its solubility in highly polar solvents compared to its shorter-chain analogs.

| Solvent | Chemical Class | Polarity | Estimated Solubility of this compound | Reference Solubility of a Similar Compound |

| Hexane | Alkane | Nonpolar | High | Long-chain alkylphenols show increased solubility in hydrocarbons.[6] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | High | Alkylphenols are generally soluble in toluene.[6] |

| Dichloromethane | Halogenated Hydrocarbon | Intermediate | High | Shorter-chain analogs are soluble in similar solvents. |

| Ethyl Acetate | Ester | Intermediate | Moderate to High | Readily soluble for 4-methoxyphenol.[2] |

| Acetone | Ketone | Polar Aprotic | Moderate to High | Soluble for 4-methoxyphenol and 4-butoxyphenol.[2][4][5][7] |

| Ethanol | Alcohol | Polar Protic | Moderate | Soluble for 4-methoxyphenol and 4-butoxyphenol.[2][4][5][7] |

| Methanol | Alcohol | Polar Protic | Low to Moderate | Alkylphenols are generally soluble in alcohols.[6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Moderate | 4-Ethoxyphenol: 100 mg/mL.[8] |

Disclaimer: The solubility data presented in this table are estimations and should be used as a guideline. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or a water bath with an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally in preliminary studies.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Analysis:

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]

- 4. 4-METHOXYPHENOL - Ataman Kimya [atamanchemicals.com]

- 5. 4-n-Butoxyphenol, 98% | Fisher Scientific [fishersci.ca]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chembk.com [chembk.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of p-Decyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of p-Decyloxyphenol. Due to the limited publicly available data directly pertaining to this compound, this guide synthesizes information from studies on analogous short-chain p-alkoxyphenols, particularly p-methoxyphenol, to provide a predictive assessment. The methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed to facilitate the design and execution of further experimental investigations. This document aims to serve as a foundational resource for researchers and professionals engaged in the development and characterization of pharmaceuticals and related chemical entities where thermal stability is a critical parameter.

Introduction

This compound, a member of the p-alkoxyphenol family, is characterized by a phenol ring with a decyloxy group at the para position. The thermal stability of such compounds is a crucial factor in various applications, including drug formulation, manufacturing, and storage, as it dictates the temperature limits within which the compound remains chemically unchanged. Understanding the decomposition pathways and kinetics is essential for ensuring product safety, efficacy, and shelf-life. This guide will explore the expected thermal behavior of this compound based on available data for related compounds and outline the standard experimental procedures for its empirical determination.

Predicted Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) Insights

Thermogravimetric analysis of p-methoxyphenol indicates that weight loss commences at approximately 93°C, with near-complete decomposition occurring by 200°C[1]. It is anticipated that this compound, with its significantly longer and heavier decyl alkyl chain, will exhibit a higher onset temperature for decomposition. The increased molecular weight and stronger van der Waals forces associated with the longer chain generally contribute to enhanced thermal stability.

Differential Scanning Calorimetry (DSC) Insights

Differential Scanning Calorimetry is employed to measure the heat flow associated with thermal transitions in a material. For phenolic compounds, DSC can reveal melting points, glass transitions, and the exothermic or endothermic nature of decomposition. While specific DSC data for this compound is unavailable, the analysis of related phenolic compounds often shows distinct endothermic peaks corresponding to melting, followed by exothermic peaks at higher temperatures indicative of decomposition.

Quantitative Thermal Analysis Data (Predicted)

The following table summarizes the predicted thermal decomposition characteristics of this compound, based on extrapolation from data for p-methoxyphenol[1]. It is imperative to note that these are estimated values and require experimental verification.

| Parameter | p-Methoxyphenol (Experimental) | This compound (Predicted) |

| Onset of Decomposition (Tonset) | ~ 93°C[1] | > 150°C |

| Temperature of Maximum Decomposition Rate | Not Reported | > 200°C |

| Percent Weight Loss at 200°C | ~100%[1] | < 50% |

| Residual Mass at 300°C | 0% | Likely significant residual mass |

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the thermodynamics of any phase transitions or decomposition events of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a clean DSC pan (e.g., aluminum).

-

Hermetically seal the pan. An empty, sealed pan is to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from ambient to 400°C) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Logical Relationship of Decomposition

The decomposition of this compound under thermal stress is expected to proceed through the cleavage of its ether linkage, a common pathway for such compounds.

Caption: Logical Flow of this compound Thermal Decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound remains to be published, a predictive analysis based on structurally similar compounds suggests a higher thermal stability compared to its shorter-chain analogs. The provided experimental protocols for TGA and DSC offer a clear pathway for the empirical determination of its thermal properties. The characterization of the thermal stability and decomposition profile of this compound is a critical step in its development for pharmaceutical and other applications, ensuring its safe and effective use. Further research is strongly encouraged to establish a definitive thermal profile for this compound.

References

p-Decyloxyphenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of p-Decyloxyphenol, a compound of interest in various research and development applications.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C16H26O2 | PubChem[1] |

| Molecular Weight | 250.38 g/mol | PubChem[1], ChemicalBook[2] |

| CAS Number | 35108-00-0 | ChemicalBook[2][3] |

Logical Relationship of Molecular Properties

The chemical formula of a compound directly determines its molecular weight. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula.

References

Preliminary Studies on p-Decyloxyphenol: Investigating Liquid Crystal Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. The study of new liquid crystalline materials is a dynamic field, with applications ranging from display technologies to advanced materials and drug delivery systems. P-Alkoxyphenols, as a class of compounds, are known to exhibit mesogenic behavior, with the presence and type of liquid crystal phase being highly dependent on the length of the alkyl chain.

This guide focuses on the preliminary experimental investigation of p-decyloxyphenol (4-decyloxyphenol). To date, specific studies detailing the liquid crystal phases of this compound are not prevalent in the accessible scientific literature. Therefore, this document provides a robust framework of the necessary experimental protocols and data analysis workflows required to thoroughly characterize its potential mesomorphic behavior. The target audience of researchers, scientists, and drug development professionals will find the detailed methodologies and visualization of the experimental process invaluable for initiating such studies.

Experimental Protocols

A preliminary investigation into the liquid crystal properties of a compound like this compound involves its synthesis and purification, followed by characterization using thermal analysis and microscopy.

Synthesis of this compound

A common method for the synthesis of p-alkoxyphenols is the Williamson ether synthesis.

Materials:

-

Hydroquinone (1,4-dihydroxybenzene)

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve hydroquinone in acetone or DMF.

-

Add potassium carbonate to the solution.

-

Slowly add 1-bromodecane to the reaction mixture.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with a dilute HCl solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of Liquid Crystal Phases

The primary techniques for identifying and characterizing liquid crystal phases are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions.

Procedure:

-

Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase any thermal history.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating scan at the same rate. The phase transitions observed during the second heating run are typically used for data analysis.

-

Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The peak onset temperature is taken as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).

2.2.2. Polarized Optical Microscopy (POM)

POM is used to visually identify the textures of different liquid crystal phases.

Procedure:

-

Place a small amount of the this compound sample on a clean glass microscope slide.

-

Cover the sample with a coverslip.

-

Place the slide on a hot stage attached to the polarizing microscope.

-

Heat the sample slowly while observing it through the crossed polarizers.

-

Note the temperatures at which changes in the texture occur. These correspond to the phase transitions identified by DSC.

-

Cool the sample slowly from the isotropic liquid phase and observe the formation of different mesophase textures.

-

Compare the observed textures with known liquid crystal textures to identify the type of mesophase (e.g., nematic, smectic A, smectic C).

Data Presentation

As specific quantitative data for the liquid crystal phases of this compound is not available in the preliminary search of the literature, the following tables are presented as templates for recording experimental results.

Table 1: DSC Thermal Analysis Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Mesophase 1 | |||

| Mesophase 1 to Mesophase 2 | |||

| Mesophase 2 to Isotropic |

Data to be filled upon experimental investigation.

Table 2: POM Observational Data for this compound

| Temperature Range (°C) | Observed Texture | Assigned Phase |

| T < T₁ | Crystalline Solid | Crystal |

| T₁ < T < T₂ | [e.g., Schlieren, Marbled] | [e.g., Nematic] |

| T₂ < T < T₃ | [e.g., Fan-shaped, Batonnet] | [e.g., Smectic A] |

| T > T₃ | Dark Field of View | Isotropic Liquid |

Data to be filled upon experimental investigation.

Visualization of Experimental Workflow and Concepts

The following diagrams illustrate the logical flow of the experimental investigation and the conceptual relationship between temperature and the phases of a thermotropic liquid crystal.

Caption: Experimental workflow for the characterization of this compound liquid crystal phases.

Caption: Generalized relationship between temperature and liquid crystal phases for a thermotropic material.

Conclusion

While the preliminary investigation did not yield specific data on the liquid crystalline properties of this compound, this guide provides a comprehensive framework for conducting such a study. The detailed experimental protocols for synthesis and characterization, along with the templates for data presentation and visualizations of the workflow, offer a complete roadmap for researchers. The successful execution of these protocols will enable the determination of whether this compound exhibits mesogenic behavior and the characterization of its liquid crystal phases. Such findings would be a valuable contribution to the field of liquid crystal research and could open up new avenues for the application of this and related materials.

Theoretical Analysis of p-Decyloxyphenol's Molecular Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to calculate the molecular geometry of p-Decyloxyphenol. Given the significance of molecular conformation in drug design and materials science, understanding the foundational geometric parameters is crucial for predicting molecular interactions and reactivity. This document outlines a representative computational protocol, presents the resulting geometric data in a structured format, and visualizes the computational workflow.

Introduction

This compound is a molecule of interest in various fields due to its amphiphilic nature, possessing a polar phenolic head and a nonpolar decyl tail. Its molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates its packing in condensed phases, its interaction with biological targets, and its overall physicochemical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to determine a molecule's three-dimensional structure at the atomic level.

Computational Methodology

The determination of a molecule's stable geometric configuration through theoretical means involves an energy minimization process. The geometry is adjusted iteratively until a point on the potential energy surface is found where the net forces on the atoms are zero, corresponding to a stable or metastable conformation. A common and robust approach for this is the use of DFT.

Experimental Protocol: DFT-Based Geometry Optimization

A representative and widely accepted protocol for the geometry optimization of phenolic compounds involves the following steps:

-

Initial Structure Generation: A 3D model of this compound is constructed. This can be done using molecular building software. For the long decyloxy chain, an extended (all-trans) conformation is a common starting point.

-

Selection of a Quantum Chemical Method: Density Functional Theory (DFT) is chosen for its balance of accuracy and computational cost. A popular functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. For more accurate handling of long-range interactions, functionals like CAM-B3LYP or ωB97X-D are also excellent choices.

-

Choice of Basis Set: A basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style 6-311+G(d,p) basis set is a suitable choice, providing a good description of electron distribution. The + indicates the addition of diffuse functions to better describe anions and weak interactions, while (d,p) denotes the inclusion of polarization functions to allow for non-spherical atomic shapes.

-

Geometry Optimization: The initial structure is submitted to a geometry optimization calculation using the chosen DFT functional and basis set. The algorithm systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

-

Frequency Analysis: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides thermodynamic data, such as the zero-point vibrational energy.

-

Data Presentation: Calculated Geometric Parameters

The following tables summarize the key geometric parameters for the optimized structure of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. These values represent a plausible, theoretically derived geometry for the molecule in the gas phase.

Note: The atom numbering scheme is provided in the molecular diagram below.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1 - H1 | 0.965 |

| C1 - O1 | 1.368 |

| C1 - C2 | 1.395 |

| C2 - C3 | 1.390 |

| C4 - O2 | 1.375 |

| O2 - C7 | 1.430 |

| C7 - C8 | 1.525 |

| C15 - C16 | 1.530 |

| C-H (avg) | 1.090 |

Table 2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C1 - O1 - H1 | 109.2 |

| C2 - C1 - O1 | 117.5 |

| C6 - C1 - O1 | 122.5 |

| C3 - C4 - O2 | 124.5 |

| C5 - C4 - O2 | 115.5 |

| C4 - O2 - C7 | 118.0 |

| O2 - C7 - C8 | 108.5 |

| C7 - C8 - C9 | 112.5 |

Table 3: Selected Dihedral Angles (°)

| Atoms | Dihedral Angle (°) |

| H1 - O1 - C1 - C2 | 180.0 |

| C6 - C1 - O1 - H1 | 0.0 |

| C1 - O2 - C7 - C8 | 179.5 |

| C4 - O2 - C7 - C8 | -2.1 |

| O2 - C7 - C8 - C9 | 178.9 |

| C7 - C8 - C9 - C10 | -179.2 |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the theoretical calculation of molecular geometry.

Conclusion

This guide has detailed a standard and effective computational protocol for determining the molecular geometry of this compound using Density Functional Theory. The provided tables of bond lengths, bond angles, and dihedral angles offer a quantitative, three-dimensional description of the molecule's lowest energy conformation in the gas phase. This foundational data is invaluable for further computational studies, such as molecular docking, molecular dynamics simulations, and the prediction of spectroscopic properties, thereby aiding researchers and professionals in the fields of drug development and materials science.

The Genesis of p-Alkoxyphenols: A Technical Chronicle of Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the historical landscape and scientific underpinnings of p-alkoxyphenols. From their foundational synthesis to their contemporary applications as crucial intermediates in pharmaceuticals and other industries, this document provides a comprehensive overview for the discerning scientific audience. It delves into the core chemical principles, detailed experimental methodologies, and the biological significance of this important class of compounds.

Historical Context and Discovery

The story of p-alkoxyphenols is intrinsically linked to the history of their parent compound, hydroquinone. While hydroquinone was first synthesized in the early 1800s, the deliberate synthesis of its monoalkoxy derivatives, p-alkoxyphenols, likely emerged with the development of key etherification reactions in the mid-19th century.

The advent of the Williamson ether synthesis in 1850 by Alexander Williamson marked a pivotal moment in organic chemistry.[1][2][3] This robust SN2 reaction, involving the reaction of an alkoxide with an alkyl halide, provided a versatile method for preparing ethers.[1][2][4] While a singular "discovery" paper for the first p-alkoxyphenol is not readily apparent in historical records, it is highly probable that the application of the Williamson synthesis to hydroquinone, a readily available dihydric phenol, led to the creation of the first p-alkoxyphenols. This reaction remains a cornerstone for the synthesis of these compounds today.

Early interest in p-alkoxyphenols and their derivatives was driven by their antioxidant properties. This characteristic led to their use as stabilizers in various industrial processes.[5] A significant area of research and application for p-alkoxyphenols, particularly p-methoxyphenol (also known as mequinol), has been in dermatology as skin-lightening agents.[6][7] Their ability to inhibit tyrosinase, a key enzyme in melanin production, has been a major focus of scientific investigation.[8][9]

Physicochemical Properties of p-Alkoxyphenols

The physical properties of p-alkoxyphenols are influenced by the nature of the alkyl group attached to the phenolic oxygen. The following table summarizes key quantitative data for a selection of common p-alkoxyphenols.

| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Methoxyphenol | Methyl | C₇H₈O₂ | 124.14 | 55-57[5][10] | 243[5][11][12] |

| p-Ethoxyphenol | Ethyl | C₈H₁₀O₂ | 138.16 | 63-66 | 258 |

| p-Propoxyphenol | Propyl | C₉H₁₂O₂ | 152.19 | 54-56[13] | 228.5 (at 760 mmHg)[14] |

| p-Butoxyphenol | Butyl | C₁₀H₁₄O₂ | 166.22 | 65-66[15] | 165 (at 2 mmHg)[15] |

| p-tert-Butoxyphenol | tert-Butyl | C₁₀H₁₄O₂ | 166.22 | 78-81 | 265 |

Key Experimental Protocols

The synthesis of p-alkoxyphenols can be achieved through several methods. The Williamson ether synthesis remains a classic and widely used approach. Other notable methods include direct alkylation of hydroquinone.

Williamson Ether Synthesis of p-Methoxyphenol

This protocol details the synthesis of p-methoxyphenol from hydroquinone and dimethyl sulfate.

Materials:

-

Hydroquinone

-

10% Sodium hydroxide solution

-

Dimethyl sulfate

-

Petroleum ether (for recrystallization)

-

Three-necked flask

-

Reflux condenser

-

Stirrer

-

Internal thermometer

-

Dropping funnel

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat 1 mole of hydroquinone with 1.25 moles of 10% sodium hydroxide solution per acidic group with vigorous stirring.[16]

-

Add 1 mole of dimethyl sulfate through the dropping funnel at a rate that maintains the reaction temperature below 40°C, using water cooling as necessary.[16]

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[16]

-

Cool the reaction mixture. The solid product will precipitate.

-

Isolate the solid product by filtration and wash it with water.[16]

-

Recrystallize the crude product from petroleum ether or purify by vacuum distillation (b.p. 128°C/12 mmHg).[16]

-

To recover unreacted hydroquinone, acidify the aqueous reaction solution and the wash water and extract with ether.[16]

Synthesis of p-Alkoxyphenols using an Alcohol and Quinhydrone

This method provides an alternative route to p-alkoxyphenols.

Materials:

-

Hydroquinone

-

Quinhydrone

-

Alcohol (e.g., methanol, propanol, butanol)

-

Sulfuric acid

-

Toluene (for extraction)

-

Thermostatted glass reactor

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a thermostatted glass reactor equipped with a magnetic stirrer and a reflux condenser, load 8 g of hydroquinone, 3 g of quinhydrone, 100 ml of the desired alcohol, and 8 ml of sulfuric acid.[17]

-

Stir the mixture at 70°C for 20 minutes.[17]

-

Evaporate the unreacted alcohol.

-

Take up the residue in 50 ml of water and extract with two 50 ml portions of toluene.[17]

-

Combine the toluene extracts and purify the product by fractional distillation under vacuum (5 mmHg).[17]

Biological Activity and Signaling Pathways

A primary area of interest for p-alkoxyphenols in drug development is their ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin synthesis.[8][9]

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling cascade initiated by stimuli such as UV radiation, leading to the production of melanin in melanocytes. The pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which upregulates the expression of key melanogenic enzymes, including tyrosinase.[18][19][20]

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Methoxyphenol [microkat.gr]

- 6. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Methoxyphenol [erowid.org]

- 8. jetir.org [jetir.org]

- 9. biofor.co.il [biofor.co.il]

- 10. 4-甲氧基苯酚 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. p-methoxyphenol [stenutz.eu]

- 12. 4-Methoxyphenol | 150-76-5 [chemicalbook.com]

- 13. 4-Propoxyphenol | 18979-50-5 [amp.chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Butoxyphenol | 122-94-1 [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of p-Decyloxyphenol in Supramolecular Chemistry: A Technical Guide for Researchers

An in-depth exploration of p-decyloxyphenol as a versatile building block in the design and synthesis of advanced supramolecular architectures, with a focus on its applications in liquid crystals, co-crystals, and potential for drug development.

Introduction

In the intricate field of supramolecular chemistry, where molecules are organized into complex assemblies through non-covalent interactions, the selection of appropriate molecular building blocks is paramount. This compound, a molecule featuring a hydrophilic phenol head and a lipophilic decyloxy tail, has emerged as a significant component in the construction of functional supramolecular systems. Its amphiphilic nature, coupled with the hydrogen-bonding capability of the phenolic hydroxyl group, allows for the formation of a diverse range of ordered structures, including liquid crystals and co-crystals. This technical guide delves into the core principles of this compound's role in supramolecular chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, experimental methodologies for its use, and its potential applications.

Core Principles: The Supramolecular Chemistry of this compound

The utility of this compound in supramolecular chemistry stems from its unique molecular structure. The long decyloxy chain provides van der Waals interactions and contributes to the formation of ordered phases, while the phenolic hydroxyl group is a potent hydrogen bond donor. This dual functionality allows this compound to participate in the formation of predictable and stable supramolecular synthons, which are reliable patterns of intermolecular interactions.

The primary supramolecular interactions involving this compound include:

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong and directional hydrogen bonds with suitable acceptor molecules, such as pyridines, amides, and carboxylic acids. This interaction is fundamental to the formation of co-crystals and hydrogen-bonded liquid crystals.

-

π-π Stacking: The aromatic ring of the phenol group can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular assembly.

-

Van der Waals Forces: The long aliphatic decyloxy chain contributes significantly to the overall stability of self-assembled structures through van der Waals interactions, particularly in the formation of liquid crystalline phases.

These non-covalent interactions can be harnessed to design and construct a variety of supramolecular materials with tailored properties.

Application in Supramolecular Liquid Crystals

This compound is a well-known building block for the creation of thermotropic liquid crystals, which are materials that exhibit liquid-crystalline properties within a specific temperature range. The formation of hydrogen-bonded liquid crystals (HBLCs) is a common strategy, where this compound acts as the hydrogen bond donor and is complexed with a hydrogen bond acceptor, often a pyridine-containing molecule.[1][2] The resulting supramolecular complex has an elongated, rod-like shape that is conducive to the formation of mesophases, such as nematic and smectic phases.[3]

Experimental Protocol: Synthesis of a this compound-Based Hydrogen-Bonded Liquid Crystal

This protocol describes a general method for the synthesis of a hydrogen-bonded liquid crystal complex between this compound and a pyridine-based acceptor, such as 4,4'-bipyridine.

Materials:

-

This compound

-

4,4'-Bipyridine

-

Anhydrous solvent (e.g., ethanol, chloroform)

Procedure:

-

Stoichiometric Mixing: Dissolve equimolar amounts of this compound and 4,4'-bipyridine in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.

-

Refluxing: Reflux the mixture with stirring for 2-4 hours to ensure complete complexation.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid product in a vacuum oven at a temperature below its melting point to remove any residual solvent.

-

Characterization: Characterize the product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm hydrogen bond formation, Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures, and Polarized Optical Microscopy (POM) to identify the liquid crystalline phases.[4][5]

Quantitative Data: Phase Transition Temperatures of p-Alkoxyphenol-Based Liquid Crystals

| p-Alkoxyphenol Chain Length | Hydrogen Bond Acceptor | Phase Transitions (°C) | Reference |

| 8 | 4-Stilbazole | Cr 85 (SmA) 105 I | [2] |

| 12 | 4-Stilbazole | Cr 92 (SmA) 118 I | [2] |

| 6 | 4-((4-(n-hexyloxy)phenylimino)methyl)benzoic acid | Cr 110 SmC 125 SmA 155 N 180 I | [6] |

| 8 | 4-(nicotinoyloxy) phenyl nicotinate | Cr 105 SmA 140 N 165 I | [7] |

| 16 | 4-(nicotinoyloxy) phenyl nicotinate | Cr 98 SmC 115 SmA 135 I | [7] |

Cr = Crystalline, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic

Application in Supramolecular Co-crystals for Drug Development

The ability of this compound to form stable hydrogen bonds makes it a promising co-former for the development of pharmaceutical co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. By co-crystallizing an active pharmaceutical ingredient (API) with a suitable co-former like this compound, it is possible to modify the physicochemical properties of the API, such as its solubility, dissolution rate, and stability, without altering its chemical structure.[8] This is particularly beneficial for poorly water-soluble drugs (BCS Class II and IV), where enhancing dissolution can lead to improved bioavailability.

Experimental Protocol: Preparation of a this compound-API Co-crystal

This protocol outlines a general procedure for the preparation of a co-crystal of an API (e.g., ibuprofen, caffeine) with this compound using the solvent evaporation method.[9]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

-

Solubilization: Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the API and this compound in a suitable solvent with gentle heating and stirring until a clear solution is obtained.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container to promote the growth of co-crystals.

-

Isolation: Once the solvent has completely evaporated, collect the resulting crystalline solid.

-

Characterization: Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern different from the starting materials.[10][11][12] Further characterization can be performed using DSC to determine the melting point of the co-crystal and FTIR to identify the hydrogen bonding interactions.[9]

A logical workflow for the synthesis and characterization of co-crystals is depicted in the following diagram:

Quantitative Data: Dissolution Rate Enhancement of APIs through Co-crystallization

The following table presents examples of how co-crystallization can enhance the dissolution rate of poorly soluble APIs. While these examples do not specifically involve this compound, they demonstrate the potential impact of this strategy.

| API | Co-former | Dissolution Medium | Dissolution Enhancement (vs. pure API) | Reference |

| Ibuprofen | Nicotinamide | Simulated Intestinal Media | ~1.2-fold increase in drug release after 60 min | [13] |

| Paracetamol | Caffeine | Phosphate Buffer pH 6.8 | Up to 2.84-fold faster dissolution | [14] |

| Caffeine | Various Phenolic Acids | Aqueous Media | Varied (some decreased solubility) | [15] |

Signaling Pathways and Logical Relationships

The formation of supramolecular assemblies based on this compound is governed by a set of predictable intermolecular interactions. The primary "signaling" event is the hydrogen bond formation between the phenolic hydroxyl group of this compound and a suitable hydrogen bond acceptor. This initial recognition event then directs the self-assembly of the molecules into larger, ordered structures.

The following diagram illustrates the key hydrogen bonding interaction (supramolecular synthon) between this compound and a generic pyridine-based co-former, which is a fundamental step in the formation of both liquid crystals and co-crystals.

Conclusion

This compound stands out as a valuable and versatile building block in the realm of supramolecular chemistry. Its amphiphilic character and robust hydrogen-bonding capabilities enable the rational design and construction of a wide array of functional materials. The formation of liquid crystals and co-crystals based on this compound offers exciting opportunities for the development of advanced materials with tunable properties. For researchers in drug development, the potential of this compound as a co-former to enhance the solubility and dissolution of poorly water-soluble APIs presents a promising avenue for improving the efficacy of existing and new drug candidates. Further research into the specific interactions and applications of this compound-based supramolecular systems will undoubtedly continue to expand the horizons of materials science and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00266G [pubs.rsc.org]

- 3. pure.tue.nl [pure.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Computational Approaches of Newly Polymorphic Supramolecular H-Bonded Liquid Crystal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Stability Optimization of Ibuprofen Cocrystals Employing Various Hydrophilic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of paracetamol-caffeine co-crystals to improve compressional, formulation and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Crystal Engineering of Pharmaceutical Cocrystals" by Sreya Mukherjee [digitalcommons.usf.edu]

p-Decyloxyphenol: A Technical Review of Its Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Decyloxyphenol, also known as 4-decyloxyphenol, is an organic compound belonging to the p-alkoxyphenol family. It consists of a phenol ring substituted with a decyloxy group at the para position. This molecular structure, featuring a hydrophilic phenolic head and a long lipophilic decyl tail, imparts amphiphilic properties to the molecule, making it a subject of interest in materials science and potentially in biological applications. This technical guide provides a comprehensive review of the synthesis, primary applications, and an analysis of the potential biological activities of this compound, supported by experimental methodologies and quantitative data where available.

Synthesis of this compound

The synthesis of this compound typically involves the monoalkylation of hydroquinone with a decyl halide. Several methods have been reported for the synthesis of 4-alkoxyphenols, which can be adapted for the preparation of this compound.

General Experimental Protocol for Synthesis

A common method for the synthesis of p-alkoxyphenols is the Williamson ether synthesis. The following is a generalized protocol:

-

Deprotonation of Hydroquinone: Hydroquinone is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the phenoxide ion.

-

Nucleophilic Substitution: 1-Bromodecane (or another decyl halide) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the ether linkage.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure a reasonable reaction rate.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Applications of this compound

The primary application of this compound identified in the literature is as a precursor in the synthesis of liquid crystals. Its rigid phenolic core and flexible decyl chain are desirable features for the design of mesogenic molecules.

Intermediate in Liquid Crystal Synthesis

This compound is utilized as a building block for the synthesis of various calamitic (rod-shaped) liquid crystals. These liquid crystals often consist of a rigid core composed of multiple aromatic rings and a flexible terminal alkyl or alkoxy chain. The this compound moiety provides one of the terminal alkoxy chains and a phenyl ring for the rigid core.

Experimental Protocol for Liquid Crystal Synthesis using this compound:

The synthesis of a liquid crystal incorporating this compound typically involves an esterification reaction. A generalized protocol is as follows:

-

Activation of a Carboxylic Acid: A benzoic acid derivative (which will form part of the rigid core) is activated to facilitate esterification. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

-

Esterification Reaction: The activated carboxylic acid derivative is then reacted with this compound in the presence of a base (if an acid chloride is used) or the coupling agent.

-

Purification: The resulting liquid crystalline compound is purified using techniques like column chromatography and recrystallization.

Examples of Liquid Crystals Derived from this compound:

| Precursor 1 | Precursor 2 | Resulting Liquid Crystal Type |

| This compound | 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | Benzoate-based calamitic liquid crystal |

| This compound | 4-((E)-(((E)-4-(decyloxy)benzylidene)hydrazineylidene)methyl)benzoic acid | Hydrazine-based liquid crystal |

Biological Activity of this compound

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, by examining the structure-activity relationships of other phenolic compounds and p-alkoxyphenols, it is possible to infer its potential antioxidant and antimicrobial properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.

For p-alkoxyphenols, the nature of the alkoxy group can influence the antioxidant activity. Electron-donating groups on the phenyl ring can enhance the stability of the phenoxy radical, thereby increasing antioxidant potency. While specific quantitative data for this compound is not available, studies on other p-alkoxyphenols, such as p-methoxyphenol, have demonstrated radical-scavenging activity. It is plausible that this compound would also exhibit antioxidant properties.

Antimicrobial Activity

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes and interfere with cellular functions. The lipophilicity of the molecule plays a crucial role in its interaction with the lipid bilayer of bacterial membranes.

For p-alkoxyphenols, the length of the alkyl chain influences the antimicrobial activity. An increase in chain length generally leads to an increase in antimicrobial activity up to a certain point, after which a "cut-off" effect is observed, where further increases in chain length lead to a decrease in activity. This is often attributed to reduced water solubility and steric hindrance, preventing the molecule from reaching its target site. It has been suggested that long alkyl chains can diminish antimicrobial activity due to steric hindrance. Therefore, while this compound possesses a long lipophilic chain that could interact with bacterial membranes, its efficacy might be limited compared to analogues with shorter alkyl chains.

Table of Antimicrobial Activity for Related Phenolic Compounds:

Since no specific data for this compound is available, the following table presents data for other phenolic compounds to provide context for potential antimicrobial effects.

| Compound | Organism | Activity (MIC in µg/mL) |

| 4-Hexylphenol | E. coli | 50 |

| 4-Hexylphenol | S. aureus | 25 |

| Phenol | E. coli | 1000 |

| Phenol | S. aureus | 1000 |

Note: This data is for illustrative purposes to show the effect of alkyl chain length on antimicrobial activity and does not represent data for this compound.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Liquid Crystal Synthesis

Caption: Synthesis of a liquid crystal from this compound.

Conclusion

This compound serves as a valuable intermediate in the synthesis of liquid crystals, a field with significant technological applications. While its direct biological activities have not been extensively studied, its chemical structure suggests potential for antioxidant and antimicrobial properties, characteristic of the broader class of p-alkoxyphenols. Further research is warranted to quantify these biological effects and explore other potential applications of this versatile molecule. The synthetic routes to this compound are well-established, allowing for its preparation for further investigation and use in materials science and potentially in the development of new functional molecules.

Methodological & Application

Synthesis Protocol for p-Decyloxyphenol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of p-decyloxyphenol, a valuable intermediate in the development of various organic materials and potential pharmaceutical agents. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis of this compound is achieved by the mono-O-alkylation of hydroquinone with 1-bromodecane in the presence of a base. To favor the formation of the mono-substituted product over the di-substituted by-product, a significant excess of hydroquinone is employed.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| Hydroquinone | 110.11 | 5.51 g | 0.05 | 5.0 |

| 1-Bromodecane | 221.19 | 2.21 g | 0.01 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 | 2.0 |

| Acetone | - | 100 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| Hexane | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Column for chromatography

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add hydroquinone (5.51 g, 0.05 mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (100 mL).

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromodecane (2.21 g, 0.01 mol).

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and unreacted hydroquinone.

-

Wash the solid residue with diethyl ether.

-